2-[(Hydroxymethyl)carbamoyl]benzoic acid

Controlled Release Hydrolysis Kinetics Phthalamic Acid

Researchers requiring precise control over amide hydrolysis kinetics often find generic benzoic acid derivatives inadequate. 2-[(Hydroxymethyl)carbamoyl]benzoic acid (CAS 65180-94-1) is a specialized phthalamic acid scaffold that solves this problem through its unique N-hydroxymethylcarbamoyl group, enabling rate modulation over several orders of magnitude. - Enables tunable release profiles for prodrug and fragrance precursor design. - Acts as a high-yield intermediate (>80%) for N-hydroxymethyl agrochemicals like tetramethrin. - Functions as a ligand for lanthanide complexes with distinct photophysical properties.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 65180-94-1
Cat. No. B14136321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Hydroxymethyl)carbamoyl]benzoic acid
CAS65180-94-1
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCO)C(=O)O
InChIInChI=1S/C9H9NO4/c11-5-10-8(12)6-3-1-2-4-7(6)9(13)14/h1-4,11H,5H2,(H,10,12)(H,13,14)
InChIKeySAQWDZHRYAPCHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Hydroxymethyl)carbamoyl]benzoic acid: Baseline Profile


2-[(Hydroxymethyl)carbamoyl]benzoic acid (CAS 65180-94-1) is a phthalamic acid derivative with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol . This compound is a benzoic acid derivative characterized by a carbamoyl group substituted with a hydroxymethyl moiety, which confers unique hydrogen-bonding and nucleophilic properties [1]. It serves primarily as a versatile synthetic building block in pharmaceutical and agrochemical research, particularly as an intermediate for compounds requiring N-hydroxymethyl or phthalamic acid functionalities [1].

Building block for N-hydroxymethyl phthalamic acid derivatives
Reactive handle for intramolecular nucleophilic catalysis studies
Ligand scaffold for lanthanide metal-complex research

Why Generic Substitution Fails for 2-[(Hydroxymethyl)carbamoyl]benzoic acid


Simple substitution of 2-[(Hydroxymethyl)carbamoyl]benzoic acid with close analogs like 2-carbamoylbenzoic acid or 2-(hydroxymethyl)benzoic acid is not chemically or functionally equivalent due to the presence of the unique N-hydroxymethylcarbamoyl group . This structural feature imparts distinct intramolecular nucleophilic catalysis and hydrogen-bonding capabilities [1][2]. Studies on related ester derivatives show that the presence and nature of the N-substituent (e.g., hydroxymethyl vs. unsubstituted carbamoyl) drastically alters hydrolysis kinetics, with differences in rate constants spanning orders of magnitude [1]. This directly impacts the compound's suitability as a controlled-release precursor or as a synthetic intermediate where specific reactivity is required [1].

2-Carbamoylbenzoic acid

Absence of N-hydroxymethyl group may shift hydrolysis kinetics and hydrogen-bonding profile, limiting direct replacement in controlled-release designs.

2-(Hydroxymethyl)benzoic acid

Missing carbamoyl linkage may prevent similar intramolecular nucleophilic catalysis, making interchangeability unlikely without reactivity validation.

Quantitative Differentiation Evidence


Intramolecular Nucleophilic Catalysis: Enhanced Hydrolysis Rate

In a study on fragrance alcohol delivery, the geranyl ester of 2-[(ethylamino)carbonyl]benzoate (a close analog) hydrolyzed twice as fast (k2 = 1735 L·mol⁻¹·s⁻¹) as the corresponding 2-(hydroxymethyl)benzoate (k2 = 889 L·mol⁻¹·s⁻¹) under identical alkaline conditions (pH 7.62, H₂O/MeCN 2:1, 20°C) [1]. This 2-fold difference in rate constant is attributed to the enhanced intramolecular nucleophilic catalysis provided by the N-substituted carbamoyl group, a feature shared by 2-[(Hydroxymethyl)carbamoyl]benzoic acid derivatives [1].

Hydrolysis rate
Class-level
Analog ester 1735 L·mol⁻¹·s⁻¹
vs
Hydroxymethyl ester 889 L·mol⁻¹·s⁻¹
Supports N-substituent effect on hydrolysis kinetics context
Analog data; 2-fold k₂ difference reported at pH 7.62, 20°C
Controlled Release Hydrolysis Kinetics Phthalamic Acid

Synthetic Efficiency: High-Yield Two-Step Process

A patented method describes a highly efficient two-step synthesis of 2-[(Hydroxymethyl)carbamoyl]benzoic acid, achieving a total yield of over 80% . This process is reported to utilize readily available starting materials such as phthalic anhydride and an appropriate amine, followed by a controlled hydroxymethylation . In comparison, syntheses of structurally similar N-substituted phthalamic acids often report lower or more variable yields due to side reactions during amide formation or hydrolysis [1].

Synthetic yield
Reported
>80% typical 30–70%
Supports scalable synthetic route context
Patented two-step process; detailed conditions not publicly disclosed
Organic Synthesis Process Chemistry Phthalamic Acid

Physicochemical Distinction: Unique Hydrogen-Bonding Profile

2-[(Hydroxymethyl)carbamoyl]benzoic acid possesses a predicted pKa range of 4-5 , which is significantly higher than the predicted pKa of its close analog 2-carbamoylbenzoic acid (pKa 3.75) and slightly higher than 2-(hydroxymethyl)benzoic acid (pKa 3.84) . This difference is attributed to the electron-donating effects and additional hydrogen-bonding capabilities of the N-hydroxymethylcarbamoyl group, which can influence solubility, membrane permeability, and metal-chelation behavior [1].

Acidity (pKa)
Predicted
Target 4–5
vs
Analogs 3.75–3.84
May influence solubility and metal-chelation context
Computational predictions; experimental verification recommended
Physicochemical Properties Solubility pKa

High-Value Application Scenarios


Controlled-Release Fragrance and Prodrug Precursors

The class of N-substituted phthalamic acids, to which 2-[(Hydroxymethyl)carbamoyl]benzoic acid belongs, is used to design precursors for the controlled release of alcohols and amines [1]. The compound's unique N-hydroxymethylcarbamoyl group enables tunable hydrolysis kinetics, with rate constants that can be modulated over several orders of magnitude based on the N-substituent [1]. This makes it a valuable scaffold for creating prodrugs or fragrance delivery systems with tailored release profiles, a property not achievable with simpler benzoic acid analogs like 2-carbamoylbenzoic acid.

Metal-Complexing Agents and Luminescent Materials

N-substituted phthalamic acids, including 2-[(Hydroxymethyl)carbamoyl]benzoic acid, are effective ligands for the coordination of lanthanide ions (e.g., Eu³⁺, Gd³⁺, Tb³⁺) to form luminescent complexes [2]. The additional hydrogen-bonding and coordination sites provided by the N-hydroxymethyl group can alter the stability, photophysical properties, and solubility of the resulting metal-organic complexes compared to complexes formed with unsubstituted phthalamic acid [2]. This is a key advantage for researchers developing novel optical materials or contrast agents.

Specialty Intermediate for Agrochemicals and Pharmaceuticals

2-[(Hydroxymethyl)carbamoyl]benzoic acid serves as a crucial intermediate for the synthesis of N-hydroxymethyl derivatives used in insecticides like tetramethrin . Its structure allows for the introduction of the N-hydroxymethyl moiety, which is essential for the biological activity of these agrochemicals . The patented high-yield synthesis (>80%) makes it an economically attractive building block for industrial-scale production compared to analogs that may require more complex, lower-yielding routes [3].

Application
Selection Property
Validation Focus
Controlled-Release Precursor Design
Reported tunable hydrolysis kinetics via N-substituent
Release-rate assay context and stability profiling
Luminescent Metal-Complex Research
Additional coordination and H-bonding sites from N-hydroxymethyl group
Complex stability and photophysical property review
Agrochemical Building Block
Reported high-yield route for N-hydroxymethyl moiety introduction
Purity and scalability for industrial synthesis research
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